1-Aminoisoquinoline-7-carboxylic acid
CAS No.: 221050-71-1
Cat. No.: VC3953226
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 221050-71-1 |
---|---|
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 1-aminoisoquinoline-7-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14) |
Standard InChI Key | GSUOUGRRXWZHQW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C1C=CN=C2N)C(=O)O |
Canonical SMILES | C1=CC(=CC2=C1C=CN=C2N)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 1-aminoisoquinoline-7-carboxylic acid, with the following structural attributes:
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Isoquinoline backbone: A fused bicyclic system comprising a benzene ring and a pyridine ring.
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Functional groups:
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Primary amino (-NH) at position 1.
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Carboxylic acid (-COOH) at position 7.
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Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 188.18 g/mol | |
CAS number | 221050-71-1 | |
Solubility | Limited in water; soluble in polar organic solvents |
Spectral Data
Synthesis and Structural Modification
Nitration-Reduction-Oxidation Sequence
A common method involves:
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Nitration: Introduction of a nitro group at position 1 of isoquinoline using HNO/HSO.
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Reduction: Conversion of nitro to amino group via catalytic hydrogenation (H, Pd/C).
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Oxidation: Carboxylic acid introduction at position 7 using KMnO under acidic conditions .
Transition Metal-Catalyzed Methods
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Co(III)-catalyzed C–H activation: Enables direct coupling of alkynes with o-alkynylbenzaldoximes, yielding 1-aminoisoquinolines in a redox-neutral process .
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AgOTf-mediated cyclization: Silver triflate catalyzes cyclization of o-alkynylbenzaldoximes with isocyanates, achieving yields up to 85% .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Advantages | Limitations |
---|---|---|---|
Nitration-Reduction | 60–70 | Scalable | Multi-step, harsh conditions |
Co(III) catalysis | 75–85 | Atom-economical, one-pot | Requires specialized ligands |
AgOTf cyclization | 80–85 | High regioselectivity | Costly catalyst |
Structural Derivatives
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C-3 modifications: Electron-withdrawing groups (e.g., -NO, -CN) enhance antibacterial activity .
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C-7 esterification: Improves membrane permeability but reduces aqueous solubility .
Biological Activity and Mechanisms
In Vitro Activity Against Plant Pathogens
1-Aminoisoquinoline-7-carboxylic acid exhibits potent activity against Gram-negative bacteria:
Table 3: Inhibition Rates at 50 µg/mL
Pathogen | Inhibition Rate (%) | EC (µg/mL) |
---|---|---|
Ralstonia solanacearum | 96.19 | 8.38 |
Acidovorax citrulli | 97.27 | 9.12 |
Xanthomonas oryzae | 94.67 | 10.45 |
Mechanism of Action
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Membrane disruption: Scanning electron microscopy (SEM) reveals cell wall lysis and membrane integrity loss in treated A. citrulli .
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Biofilm inhibition: Reduces exopolysaccharide (EPS) production by 82.86% at 50 µg/mL, preventing biofilm formation .
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Motility suppression: Decreases bacterial swimming diameter by 50% at 12.5 µg/mL .
Anti-Inflammatory Activity
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NF-κB pathway inhibition: Suppresses LPS-induced IL-6 and TNF-α production in BV2 microglial cells (IC = 20–40 µM) .
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ROS scavenging: Reduces oxidative stress in murine macrophages by 65% at 50 µM .
Pharmacological Applications and Challenges
Agricultural Bactericides
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Field efficacy: 68.56% protection against A. citrulli at 200 µg/mL, comparable to kasugamycin (72.48%) .
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Low phytotoxicity: No adverse effects observed on tomato or rice plants at therapeutic doses .
Drug Development Considerations
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Bioavailability: Poor oral absorption due to high polarity; prodrug strategies (e.g., ester prodrugs) under investigation .
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Toxicity: LD > 500 mg/kg in murine models, suggesting a favorable safety profile .
Structure-Activity Relationships (SAR)
Key structural insights include:
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